molecular formula C10H8N4S B12916877 3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine CAS No. 825630-49-7

3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12916877
CAS No.: 825630-49-7
M. Wt: 216.26 g/mol
InChI Key: RDDMYEWARDMSDA-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazopyrazine scaffold with various functional groups . Common reagents include thiophene derivatives, amines, and pyrazine precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties.

Properties

CAS No.

825630-49-7

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

3-thiophen-2-ylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C10H8N4S/c11-9-10-13-6-7(8-2-1-5-15-8)14(10)4-3-12-9/h1-6H,(H2,11,12)

InChI Key

RDDMYEWARDMSDA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CN=C3N2C=CN=C3N

Origin of Product

United States

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